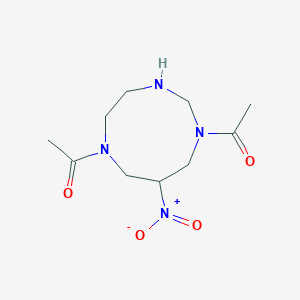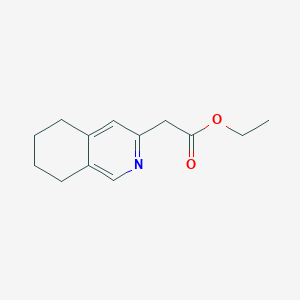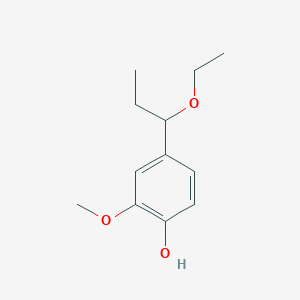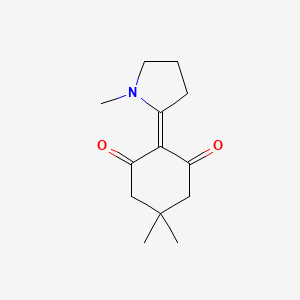
1,1'-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) is a compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the nitro group and the triazacyclononane ring system imparts specific chemical properties to this compound, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves several steps. One practical route involves the preparation of triazacyclononane derivatives with pendant arms. The key intermediate, di-tert-butyl-2,2′-(1,4,7-triazonane-1,4-diyl) diacetate, is coupled with a hydroxypyridinonate pendant arm . This method is suitable for rapid synthesis and can be adapted for industrial production.
Análisis De Reacciones Químicas
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitrating agents, reducing agents like hydrazine hydrate, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in the synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole . Additionally, triazacyclononane derivatives are of interest in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents, positron emission tomography (PET), and radiotherapy . The strong coordination capabilities and high selectivity of these derivatives toward di- or trivalent metal ions make them valuable in various fields.
Mecanismo De Acción
The mechanism of action of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. The nitro group and the triazacyclononane ring system play crucial roles in its chemical behavior. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) can be compared with other similar compounds, such as 8-nitro-1,3,6-triazahomoadamantane . These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of the nitro group and the triazacyclononane ring system in 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) sets it apart from other related compounds.
Propiedades
Número CAS |
64110-92-5 |
|---|---|
Fórmula molecular |
C10H18N4O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1-(1-acetyl-8-nitro-1,3,6-triazonan-6-yl)ethanone |
InChI |
InChI=1S/C10H18N4O4/c1-8(15)12-4-3-11-7-13(9(2)16)6-10(5-12)14(17)18/h10-11H,3-7H2,1-2H3 |
Clave InChI |
YFJLAKIJHRNHML-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCNCN(CC(C1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)


![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

